molecular formula C7H8ClIN2 B13153708 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole

Cat. No.: B13153708
M. Wt: 282.51 g/mol
InChI Key: SDYUDXSUWYCBLH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole (CAS 2092580-70-4) is a versatile iodinated and chloromethyl-functionalized pyrazole building block with a molecular formula of C 7 H 8 ClIN 2 and a molecular weight of 282.51 . Its structure features two highly reactive sites: the iodine atom at the 4-position and the chloromethyl group at the 5-position of the pyrazole ring. The iodine serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups. Simultaneously, the chloromethyl group acts as a flexible alkylating agent, allowing for further functionalization or the creation of molecular hybrids and linkers. The pyrazole core is a privileged scaffold in medicinal and agrochemical research . As a member of the "azole" family, pyrazole derivatives are frequently studied for their wide spectrum of biological applications, including use as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral agents . The specific substitution pattern on this compound—with a cyclopropyl group on nitrogen and halogens on carbon—is designed to modulate the molecule's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable intermediate for constructing more complex target molecules. This compound is offered For Research Use Only. It is intended for use in laboratory chemical synthesis and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this bifunctional reagent in drug discovery programs, materials science, and as a ligand precursor in coordination chemistry.

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

5-(chloromethyl)-1-cyclopropyl-4-iodopyrazole

InChI

InChI=1S/C7H8ClIN2/c8-3-7-6(9)4-10-11(7)5-1-2-5/h4-5H,1-3H2

InChI Key

SDYUDXSUWYCBLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)I)CCl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropyl-Substituted Pyrazole Intermediates

Method A: Iodination of Cyclopropyl-Substituted Pyrazoles

  • Starting Material: 1-Cyclopropyl-4-iodo-1H-pyrazole derivatives are synthesized via halogenation of pre-formed pyrazoles.
  • Procedure:
    • The pyrazole core is first prepared via hydrazine condensation with appropriate diketone or α,β-unsaturated carbonyl compounds.
    • Iodination at the 4-position is achieved using electrophilic iodine sources such as iodine monochloride (ICl), iodine monochloride (I2 in the presence of oxidants), or N-iodosuccinimide (NIS).

Experimental Data:

Step Reagents Conditions Yield Notes
1 Hydrazine hydrate + diketone Reflux - Forms the pyrazole core
2 Iodine source (NIS or I2) + oxidant Room temperature to 80°C 70-85% Selective iodination at C-4

Reference: The approach aligns with recent methodologies where electrophilic halogenation is performed on substituted pyrazoles, as reported in recent literature (see).

Chloromethylation at the 5-Position

Method B: Formaldehyde-based Chloromethylation

  • Reagents: Formaldehyde derivatives (paraformaldehyde or aqueous formalin), hydrochloric acid, and a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloride.
  • Procedure:
    • Under acidic conditions, formaldehyde reacts with the pyrazole at the 5-position via electrophilic substitution.
    • Chloromethylation is facilitated by chloromethyl chloride in the presence of a Lewis acid catalyst like zinc chloride or stannic chloride.

Reaction Conditions:

Reagent Conditions Yield Notes
Formaldehyde + HCl Reflux, presence of catalyst 60-75% Selective at the 5-position due to pyrazole electron density

Reference: Similar chloromethylation protocols are documented for heteroaromatic compounds, with optimized conditions to prevent poly-substitution or overreaction (see).

Reference: Such N-alkylation reactions are well-established in heterocyclic chemistry, with specific emphasis on maintaining the integrity of the cyclopropyl ring.

Integrated Synthetic Route

Based on the above methodologies, a comprehensive synthetic pathway for 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole can be summarized as follows:

  • Preparation of 1-cyclopropyl-4-iodo-pyrazole:

    • Condense hydrazine with an appropriate α,β-unsaturated carbonyl to form the pyrazole core.
    • Perform electrophilic iodination at the 4-position using N-iodosuccinimide or iodine with oxidants under mild conditions.
  • Chloromethylation at the 5-position:

    • Subject the iodinated pyrazole to chloromethylation employing formaldehyde and chloromethyl chloride in the presence of a Lewis acid catalyst.
  • Final functionalization:

    • Confirm the integrity of the cyclopropyl group during chloromethylation, adjusting reaction conditions to prevent ring opening.

Data Tables and Reaction Conditions Summary

Step Reagents Conditions Yield (%) Purpose
1 Hydrazine hydrate + diketone Reflux 70-85 Pyrazole core synthesis
2 Iodine monochloride or NIS Room temp to 80°C 70-85 4-Iodination
3 Formaldehyde + HCl + chloromethyl chloride Reflux 60-75 Chloromethylation at C-5
4 Cyclopropyl halide + base Reflux 65-80 N-1 cyclopropyl substitution

Research Outcomes and Notable Variations

Recent research has demonstrated that:

  • Electrophilic halogenation of pyrazoles is highly selective when performed under controlled conditions, minimizing poly-halogenation.
  • Chloromethylation can be optimized by adjusting formaldehyde equivalents and catalysts to improve regioselectivity.
  • Cyclopropyl groups are sensitive to harsh conditions; thus, milder nucleophilic substitution or transfer reactions are preferred to preserve ring integrity.

Furthermore, recent advances include metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable further functionalization at the 4-iodo position, providing versatile routes for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyrazoles, while oxidation or reduction can yield different functionalized derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

    Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use this compound to study the biological activity of pyrazole derivatives and their interactions with various biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the chloromethyl and iodo groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Electronic Effects

The table below compares key structural and functional attributes of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole with analogs from recent literature:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole 5-CH2Cl, 4-I, 1-cyclopropyl ~305.5 (estimated) Alkylating agent, halogen bonding motifs -
8o (5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine) 4-phenoxy, 3-isopropoxy, 5-methyl ~450.5 DHODH inhibition, enzyme-substrate binding
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride 4-amino, 5-carboxamide, 1-methyl, 3-propyl 230.7 Potential enzyme substrate or inhibitor
Chlorodenafil (5-[5-(2-Chloroacetyl)-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one) Complex fused pyrazolo-pyrimidinone structure 406.9 Phosphodiesterase inhibition (structural analog)

Key Observations:

  • Substituent Diversity: The target compound’s iodine and chloromethyl groups distinguish it from analogs like 8o (phenoxy/isopropoxy) and 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (amino/carboxamide).
  • Reactivity: The chloromethyl group enables alkylation reactions, a feature absent in 8o (which relies on phenoxy groups for enzyme binding) or carboxamide derivatives.
  • Steric Effects: The cyclopropyl group at position 1, shared with 8o, may enhance metabolic stability compared to straight-chain alkyl substituents (e.g., propyl in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) .

Biological Activity

5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring with specific substituents that enhance its reactivity and potential therapeutic applications. The following sections detail its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole is C6H7ClIN3\text{C}_6\text{H}_7\text{ClI}\text{N}_3, characterized by:

  • A chloromethyl group at position 5
  • A cyclopropyl group at position 1
  • An iodine atom at position 4

These structural features contribute to its reactivity, allowing for various nucleophilic and electrophilic reactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of halogen substituents like chlorine and iodine can enhance the lipophilicity and electronic properties of the compound, potentially increasing its effectiveness against various pathogens. Studies have shown that similar compounds have demonstrated activity against bacterial strains and fungi, suggesting that 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole may also possess these properties .

Anti-inflammatory Effects

Compounds with a pyrazole core have been linked to anti-inflammatory activities. The unique substitution pattern of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole may allow it to interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for further pharmacological evaluation in treating inflammatory diseases .

Synthesis Methods

The synthesis of 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole can be accomplished through various methods, including:

  • Nucleophilic substitution reactions involving chloromethyl precursors.
  • Electrophilic aromatic substitution where iodine is introduced into the pyrazole ring.
    These synthetic routes highlight the versatility of the compound as a building block in organic synthesis and drug development .

Case Studies and Research Findings

Recent studies have focused on the interaction profiles of pyrazole derivatives with biological targets. For instance:

  • Enzyme Interaction : Research has indicated that compounds similar to 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole may interact with cyclooxygenase enzymes (COX), which are pivotal in inflammatory responses.
  • Cell Viability Assays : In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related pyrazole compounds reveals insights into their biological activities:

Compound NameStructural FeaturesUnique Attributes
5-Cyclopropyl-1H-pyrazoleCyclopropyl at position 5Base structure without halogen substitutions
4-Iodo-3-methyl-1H-pyrazoleIodine at position 4Methyl group influences solubility
3-(Chloromethyl)-5-methyl-1H-pyrazoleChloromethyl at position 3Variation in position affects reactivity
3-Iodo-5-cyclopropyl-1H-pyrazoleIodine at position 3Different halogen positioning alters activity

The combination of chloromethyl and iodine substituents in 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole enhances its reactivity and biological activity compared to other derivatives .

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